(2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide
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Overview
Description
The compound (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide is an organic molecule characterized by a cyano group, a furan ring with a methyl substituent, and a phenylethyl group attached to an enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-methylfuran-2-carboxaldehyde, phenylethylamine, and malononitrile.
Step 1 Formation of the Enamine: The reaction between 5-methylfuran-2-carboxaldehyde and phenylethylamine in the presence of a base such as sodium hydride or potassium carbonate forms the corresponding enamine.
Step 2 Knoevenagel Condensation: The enamine is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to form the cyano-substituted product.
Step 3 Final Cyclization: The intermediate undergoes cyclization to form the final product, (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,5-dione derivatives.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming various substituted amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored as a scaffold for the development of new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.
Industry
Materials Science:
Mechanism of Action
The mechanism by which (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and furan ring are likely involved in key interactions with biological molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-(furan-2-yl)-N-(2-phenylethyl)prop-2-enamide: Lacks the methyl group on the furan ring.
(2E)-2-cyano-3-(5-methylthiophene-2-yl)-N-(2-phenylethyl)prop-2-enamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of the methyl group on the furan ring in (2E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide may enhance its stability and alter its electronic properties compared to similar compounds. This can lead to differences in reactivity and biological activity, making it a unique candidate for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(E)-2-cyano-3-(5-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13-7-8-16(21-13)11-15(12-18)17(20)19-10-9-14-5-3-2-4-6-14/h2-8,11H,9-10H2,1H3,(H,19,20)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKOBLYAPARBBS-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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